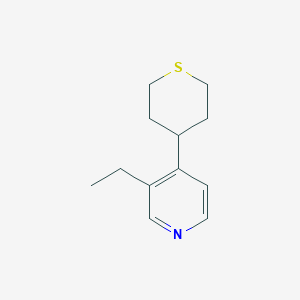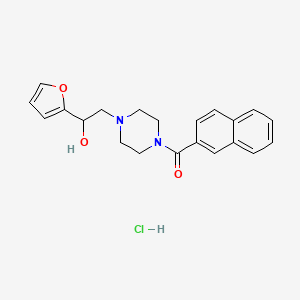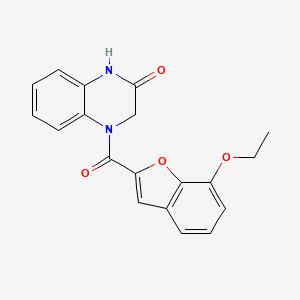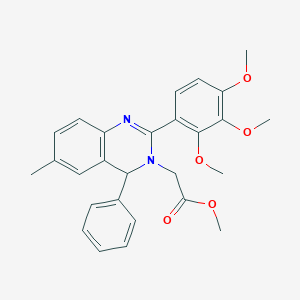
Pyridine, 3-ethyl-4-(tetrahydro-2H-thiopyran-4-yl)- (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 3-ethyl-4-(tetrahydro-2H-thiopyran-4-yl)- (9CI) is an organic compound that features a pyridine ring substituted with an ethyl group and a tetrahydro-thiopyran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-ethyl-4-(tetrahydro-2H-thiopyran-4-yl)- (9CI) typically involves multi-step organic reactions. One possible route could involve the alkylation of pyridine with an ethyl halide, followed by the introduction of the tetrahydro-thiopyran group through a nucleophilic substitution reaction. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Pyridine, 3-ethyl-4-(tetrahydro-2H-thiopyran-4-yl)- (9CI) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing functional groups, while reduction could lead to a fully saturated pyridine ring.
科学研究应用
Chemistry
In chemistry, Pyridine, 3-ethyl-4-(tetrahydro-2H-thiopyran-4-yl)- (9CI) could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for binding studies with proteins or nucleic acids.
Medicine
In the field of medicine, Pyridine, 3-ethyl-4-(tetrahydro-2H-thiopyran-4-yl)- (9CI) could be investigated for its pharmacological properties. It might serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry
Industrially, this compound could find applications in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or other specialty chemicals.
作用机制
The mechanism of action of Pyridine, 3-ethyl-4-(tetrahydro-2H-thiopyran-4-yl)- (9CI) would depend on its specific interactions with molecular targets. It could potentially interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
3-Ethylpyridine: Lacks the tetrahydro-thiopyran moiety, making it less complex.
4-(Tetrahydro-thiopyran-4-yl)-pyridine: Lacks the ethyl group, which may affect its reactivity and applications.
3-Ethyl-4-(tetrahydro-thiopyran-4-yl)-benzene: Similar structure but with a benzene ring instead of pyridine, leading to different chemical properties.
Uniqueness
Pyridine, 3-ethyl-4-(tetrahydro-2H-thiopyran-4-yl)- (9CI) is unique due to the combination of its ethyl and tetrahydro-thiopyran substituents on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3-ethyl-4-(thian-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c1-2-10-9-13-6-3-12(10)11-4-7-14-8-5-11/h3,6,9,11H,2,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGQIWZHEJBIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2792850.png)

![2-(2,5-dichlorothiophene-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2792855.png)
![4-[(3,4-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2792856.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2792857.png)
![7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2792858.png)
![N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2792863.png)

![2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2792865.png)

![2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide](/img/structure/B2792867.png)

![(E)-N'-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2792871.png)
![[2-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2792873.png)
